1-Acetonylpyridinium Chloride

Catalog No.
S714744
CAS No.
42508-60-1
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetonylpyridinium Chloride

CAS Number

42508-60-1

Product Name

1-Acetonylpyridinium Chloride

IUPAC Name

1-pyridin-1-ium-1-ylpropan-2-one;chloride

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1

InChI Key

JHYYWKUENNZTMD-UHFFFAOYSA-M

SMILES

CC(=O)C[N+]1=CC=CC=C1.[Cl-]

Canonical SMILES

CC(=O)C[N+]1=CC=CC=C1.[Cl-]

The exact mass of the compound 1-Acetonylpyridinium Chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Acetonylpyridinium chloride (CAS 42508-60-1) is a highly water-soluble quaternary ammonium salt characterized by a pyridinium core and an active acetonyl functional group . In industrial and laboratory procurement, it is primarily sourced as a versatile ylide precursor for the synthesis of complex nitrogen-bridged heterocycles, such as indolizines, and as a specialized intermediate for pharmaceutical degraders [1]. Beyond traditional organic synthesis, its unique dual-functional structure—featuring a Lewis basic carbonyl group and a conjugated pyridine ring—has established it as a critical solid solubilizer and crystallization regulator in advanced material formulations, particularly for metal-halide processing [2].

Generic substitution of 1-acetonylpyridinium chloride with alternative halides (e.g., 1-acetonylpyridinium bromide) or different ketone derivatives (e.g., 1-phenacylpyridinium chloride) frequently results in compromised synthetic yields and suboptimal material performance[1]. In formulation processing, the specific chloride anion provides superior defect passivation and crystallization optimization compared to bromide, directly impacting measurable metrics like carrier lifetime in thin films [2]. In organic synthesis, replacing the aliphatic acetonyl group with a bulkier aromatic phenacyl group alters the steric profile and nucleophilicity of the resulting ylide, which can completely inhibit necessary cycloaddition or N-formylation reactions, reducing target yields from over 50% to zero [3]. Consequently, exact procurement of the chloride salt is required for reproducible processability and optimal reaction kinetics.

Halide-Dependent Carrier Lifetime Enhancement in Thin-Film Formulations

When utilized as a solid solubilizer in metal-halide formulations, 1-acetonylpyridinium chloride (APC) demonstrates significant quantitative advantages over its bromide counterpart (APB) [1]. APC-doped films exhibit stronger photoluminescence (PL) intensity and achieve an extended average carrier lifetime of 97.81 ns, compared to a baseline of 63.59 ns [1]. The chloride anion provides superior crystallization optimization and defect passivation capabilities that the bromide analog cannot match [1].

Evidence DimensionAverage carrier lifetime (τave)
Target Compound Data97.81 ns (APC-doped)
Comparator Or Baseline63.59 ns (Baseline control); significantly weaker PL for APB-doped films
Quantified Difference53.8% increase in carrier lifetime over baseline; superior defect passivation vs bromide
ConditionsSteady-state and time-resolved photoluminescence (TRPL) of spin-coated metal-halide films

For advanced materials procurement, selecting the chloride salt over the bromide salt is essential for maximizing defect passivation and suppressing non-radiative recombination.

Precursor Suitability and Yield in Nitrogen-Bridged Heterocycle Synthesis

In the synthesis of 1,4-dihydropyrido[2,3-b]indolizin-4-one derivatives, the choice of the ylide precursor strictly dictates reaction viability [1]. 1-Acetonylpyridinium chloride successfully reacts with alkyl isothiocyanates to form critical methylide intermediates in 55–73% yields[1]. In direct contrast, attempts to utilize phenacyl bromide or analogous phenacylpyridinium salts under identical base-catalyzed conditions were completely unsuccessful due to steric hindrance and altered nucleophilicity [1].

Evidence DimensionIntermediate synthesis yield
Target Compound Data55–73% yield
Comparator Or Baseline0% yield (unsuccessful reaction with phenacyl analogs)
Quantified DifferenceAbsolute reaction viability (55-73% vs complete failure)
ConditionsBase-catalyzed reaction with alkyl isothiocyanates

Buyers synthesizing complex nitrogen-bridged heterocycles must use the acetonyl derivative to ensure viable yields, as bulkier phenacyl alternatives fail to undergo the necessary sequence.

Processability and Ink Stabilization via Competitive Coordination

The molecular structure of 1-acetonylpyridinium chloride makes it highly effective at stabilizing high-concentration precursor inks [1]. The carbonyl group acts as a strong Lewis base that outcompetes standard solvents like DMSO for metal (Pb2+) coordination, while the pyridine ring forms robust intermolecular interactions [1]. This dual-action mechanism efficiently suppresses the formation of large metal-halide clusters in solution, markedly improving dispersion and processability compared to standard DMSO-only baselines[1].

Evidence DimensionPrecursor solution cluster suppression
Target Compound DataStrong competitive coordination outperforming DMSO; suppressed cluster formation
Comparator Or BaselineStandard DMSO-coordinated precursor solution (prone to large cluster formation)
Quantified DifferenceMarked improvement in dispersion and robust intermolecular interaction stabilization
ConditionsMetal-halide precursor solution formulation

This dual-coordination mechanism makes the compound an irreplaceable additive for stabilizing high-concentration precursor inks in scalable manufacturing.

High-Efficiency Photovoltaic Ink Formulation

Procured as a solid solubilizer and crystallization regulator where the specific chloride anion is required to maximize defect passivation and extend carrier lifetimes beyond what bromide analogs can achieve [1].

Synthesis of Indolizine-Based Pharmaceuticals

Utilized as an essential ylide precursor in the development of nitrogen-bridged heterocycles, where bulkier phenacyl substitutes fail to produce viable yields due to steric hindrance [2].

Targeted Protein Degrader Development

Selected as a specific reagent for Michael conjugate addition pathways in the synthesis of complex GSPT1 degrader compounds and molecular glues [3].

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42508-60-1

Explore Compound Types